1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one is an organic compound with the molecular formula . This compound features a fluoro-substituted phenyl ring and a morpholine moiety, linked through an ethanone functional group. The presence of these structural elements gives it unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.
The compound is known by its Chemical Abstracts Service (CAS) number 1019569-01-7, and it can be sourced from chemical suppliers such as Sigma-Aldrich and Enamine. Its synthesis and properties have been documented in various scientific publications and patents, highlighting its relevance in research and industry .
1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one is classified as a fluorinated organic compound. It belongs to the category of ketones due to the presence of the ethanone functional group. Additionally, it can be categorized under heterocyclic compounds because of the morpholine ring, which contains nitrogen atoms in its structure.
The synthesis of 1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one typically involves several key steps:
The reaction conditions often require:
Industrial production may utilize continuous flow reactors to improve yield and efficiency, along with purification techniques like crystallization or chromatography to isolate the final product .
Key molecular data includes:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm its structure .
1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one participates in various chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles like amines or thiols under basic conditions.
Oxidation: The ethanone moiety can undergo oxidation to yield carboxylic acids or other oxidized products.
Reduction: The compound can also be reduced to form alcohol derivatives or other functional groups.
Common reagents for these reactions include:
The mechanism of action for 1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one is not fully elucidated but is believed to involve interactions at molecular targets relevant for biological activity. Its structural features suggest potential interactions with enzymes or receptors due to its ability to form hydrogen bonds and engage in hydrophobic interactions.
Experimental studies may reveal that this compound exhibits activity against specific biological targets, making it a candidate for further pharmacological evaluation .
1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one is expected to exhibit:
Chemical properties include:
Relevant data from studies indicate its stability under standard laboratory conditions but susceptibility to hydrolysis under extreme pH conditions .
1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for potential therapeutic applications due to its unique structure, which may impart biological activities such as antimicrobial or anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, contributing to drug discovery efforts.
Material Science: Explored for use in developing specialty chemicals and materials due to its unique physical properties .
This compound exemplifies how structural diversity in organic compounds can lead to significant advancements in both scientific research and practical applications.
The strategic incorporation of morpholine and fluorine into aromatic scaffolds represents a cornerstone of modern medicinal chemistry, driven by the synergistic enhancement of pharmacokinetic and pharmacodynamic properties. Morpholine (tetrahydro-1,4-oxazine) is classified as a "privileged structure" due to its versatile interactions with biological targets and favorable influence on drug-like properties. Its saturated six-membered ring features a weakly basic nitrogen atom (pKa ≈ 8.4) opposite an oxygen atom, creating a dipole moment that facilitates hydrogen bonding and dipole-dipole interactions within enzyme active sites. This conformational flexibility enables the ring to adopt chair or skew-boat conformations, optimizing binding complementarity with diverse targets [4] [10].
Table 1: Physicochemical Properties of 1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one
Property | Value | Source/Measurement |
---|---|---|
Molecular Formula | C₁₂H₁₄FNO₂ | PubChem [1] |
Molecular Weight | 223.24 g/mol | BLD Pharm [2] |
SMILES | CC(=O)C1=C(C=CC=C1F)N2CCOCC2 | PubChem [1] |
Hydrogen Bond Acceptors | 3 | Calculated |
Hydrogen Bond Donors | 0 | Calculated |
Predicted LogP | ~2.8 (estimated) | Analog-based extrapolation |
Fluorine’s role extends beyond passive modulation of lipophilicity (typically increasing LogP by 0.25 units). Its high electronegativity and small atomic radius (0.42 Å) allow isosteric replacement of hydrogen or oxygen while inducing profound electronic effects:
Table 2: Hydrogen Bonding Capabilities of Key Functional Groups
Group | H-Bond Acceptor Strength | H-Bond Donor Strength | Role in Target Engagement |
---|---|---|---|
Morpholine Oxygen | Strong (sp³ oxygen) | None | Binds catalytic residues in kinases |
Ketone Carbonyl | Moderate (delocalized) | None | Interacts with backbone NH groups |
Fluorine | Weak (due to low polarizability) | None | Directional hydrophobic contact |
Morpholine-containing compounds demonstrate exceptional CNS penetration due to balanced lipophilicity/hydrophilicity. The nitrogen’s pKa (~8.4) near physiological pH enhances blood solubility while allowing passive BBB diffusion in the uncharged state. This is critical for targeting CNS disorders where BBB permeability remains a major development hurdle [4] [10].
The acetyl group (–COCH₃) in 1-[2-fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one serves as a versatile synthetic handle and pharmacophore component. Its strategic placement ortho to both fluorine and morpholine creates a sterically congested environment that influences conformation and reactivity:
Table 3: Comparative Analysis of Aryl-Morpholine Derivatives
Compound | Molecular Weight | Key Functional Group | Potential Advantages |
---|---|---|---|
1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one | 223.24 | Acetyl (ketone) | Metabolic stability; versatile derivatization |
2-Fluoro-6-morpholinobenzaldehyde | 209.22 | Aldehyde | Higher electrophilicity for covalent targeting |
1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-ol | 225.24 | Chiral alcohol | Stereospecific interactions; reduced logP |
Late-stage functionalization (LSF) exemplifies the ketone’s utility. C–H activation techniques allow direct fluorination or introduction of nitrogen/oxygen groups into the acetylphenyl backbone. For instance, Pd-catalyzed fluorination using AgF₂ can generate polyfluorinated derivatives to fine-tune lipophilicity. Similarly, Ru-catalyzed oxidations could convert the acetyl group to carboxylates for prodrug strategies [5] [8]. These modifications rapidly expand chemical space without de novo synthesis, accelerating structure-activity relationship (SAR) studies.
The molecule’s hybrid architecture—combining fluorinated aryl, morpholine, and ketone moieties—aligns with trends in CNS drug discovery. Hybridization of fragments with complementary properties often yields multi-target ligands for complex neurological disorders. For example, replacing a phenyl ring in flurbiprofen with fluorinated bicyclo[1.1.1]pentane improved BBB penetration while maintaining COX inhibition [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1